4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(4-Methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves a multi-step process:
Formation of Thiazole Core: The thiazole core can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Substitution Reactions:
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, thiophene, and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors and strong bases or acids depending on the nature of the substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted thiazole, thiophene, and pyridine derivatives.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.
Biological Probes: Used as a probe in biological assays to study cellular processes.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacological Studies: Used in preclinical studies to understand its pharmacokinetics and pharmacodynamics.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 4-(4-Methylphenyl)-N-(pyridin-3-yl)thiazol-2-amine
- 4-(4-Methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine
- 4-(4-Methylthiophen-2-yl)-N-(pyridin-4-yl)thiazol-2-amine
Comparison: Compared to these similar compounds, 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride may exhibit unique properties due to the specific positioning of the methylthiophenyl and pyridinyl groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.
Properties
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-5-12(17-7-9)11-8-18-13(16-11)15-10-3-2-4-14-6-10;/h2-8H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLHVWNRZQYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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